1,3-Oxazinan-2-imine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJRHCFTDYXLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(OC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 1,3 Oxazinan 2 Imine Hydrochloride
Nucleophilic and Electrophilic Reactivity at the Imine Moiety
The imine moiety (C=N) is the most reactive site in 1,3-oxazinan-2-imine hydrochloride, susceptible to attack by both nucleophiles and electrophiles.
The carbon atom of the C=N double bond is electrophilic and readily undergoes nucleophilic addition. This reactivity is analogous to that of other imines and related heterocycles. nih.gov The protonation of the imine nitrogen in the hydrochloride salt further enhances the electrophilicity of the imine carbon, making it more susceptible to attack by weak nucleophiles.
A variety of nucleophiles can add across the C=N bond, leading to the formation of a saturated 2-amino-1,3-oxazinane derivative. The general mechanism involves the attack of the nucleophile on the imine carbon, followed by protonation of the nitrogen atom.
Table 1: Examples of Nucleophilic Addition to the Imine Moiety
| Nucleophile | Reagent Example | Product Type |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 2-Amino-1,3-oxazinane |
| Organometallics | Grignard reagents (R-MgBr) | 2-Alkyl/Aryl-2-amino-1,3-oxazinane |
| Cyanide | Hydrogen cyanide (HCN) | 2-Amino-1,3-oxazinane-2-carbonitrile |
| Enolates | Ketones/Esters with base | β-Amino-ketone/ester adduct |
The stereochemical outcome of these additions can often be controlled by the use of chiral catalysts or auxiliaries, a strategy widely employed in the synthesis of chiral amines. acs.org
The exocyclic imine nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. It can be functionalized through reactions with various electrophiles, such as alkylating and acylating agents. These reactions typically require prior deprotonation of the imine hydrochloride to the free base form.
N-Alkylation: The imine nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction is analogous to the N-alkylation of other imines and related heterocycles like 1,3-benzothiazin-4-ones. researchgate.net
N-Acylation: Acylation of the imine nitrogen can be achieved using acyl chlorides or anhydrides. This transformation introduces an acyl group, which can influence the electronic properties and subsequent reactivity of the molecule. The resulting N-acylimino compounds can serve as precursors for further synthetic manipulations. researchgate.net
Table 2: Functionalization Reactions at the Imine Nitrogen
| Reaction Type | Electrophile Example | Product Type |
| N-Alkylation | Methyl iodide (CH₃I) | N-Methyl-1,3-oxazinan-2-imine |
| N-Acylation | Acetyl chloride (CH₃COCl) | N-Acetyl-1,3-oxazinan-2-imine |
| N-Sulfonylation | Tosyl chloride (TsCl) | N-Tosyl-1,3-oxazinan-2-imine |
Ring-Opening and Ring-Closing Transformations
The 1,3-oxazinane (B78680) ring can participate in various ring-opening and ring-closing reactions, leading to the formation of diverse molecular architectures.
The oxazinane ring can be cleaved under specific conditions. For instance, hydrolysis, particularly under acidic or basic conditions, can lead to the opening of the ring to afford an amino alcohol derivative. The stability of the imine functionality will influence the final product of the hydrolysis. In some cases, condensation-promoted ring cleavage has been observed in related 3,6-dihydro-2H-1,2-oxazine systems. researchgate.net
This compound can serve as a building block for the synthesis of more complex heterocyclic systems, particularly bicyclic guanidines. These transformations often involve the functionalization of the imine nitrogen followed by an intramolecular cyclization event.
For example, reaction with a molecule containing both a nucleophilic and an electrophilic center could lead to an initial reaction at the imine followed by a subsequent ring-forming step. While direct examples starting from this compound are not extensively documented, the synthesis of bicyclic guanidines from related precursors is a well-established strategy in organic synthesis. researchgate.net
Intermolecular cyclization reactions are also plausible. For instance, a [3+2] cycloaddition reaction, where the imine acts as a component, could lead to the formation of spirocyclic systems. The reactivity of imines in multicomponent reactions to generate complex heterocyclic structures is a testament to their synthetic utility. nih.gov
Derivatization and Functionalization of the Oxazinane Ring
Beyond the reactivity of the imine group, the oxazinane ring itself can be a target for functionalization, although this is generally less facile than reactions at the imine moiety. Positions on the carbon backbone of the ring could potentially be functionalized through radical reactions or by deprotonation if activating groups are present. However, such transformations would require specific and often harsh reaction conditions and are not as commonly explored as the reactions involving the imine group. The synthesis of derivatives often focuses on building the ring from functionalized precursors rather than modifying a pre-existing ring. For example, chiral 1,3-oxazinanes can be synthesized from chiral amino alcohols, incorporating desired functionality from the start. acs.org
Substitution Reactions on the Carbon Skeleton
Currently, there is no available scientific literature detailing substitution reactions specifically on the carbon skeleton of this compound. The saturated nature of the oxazinane ring suggests that such reactions would likely require harsh conditions or specific activation to proceed, for instance, through radical mechanisms. Without experimental studies, any discussion of potential substitution patterns, regioselectivity, or stereochemical outcomes remains purely speculative.
Oxidative and Reductive Transformations
Similarly, a thorough search of chemical databases and scholarly articles reveals a lack of specific studies on the oxidative and reductive transformations of this compound. The potential for oxidation exists at the nitrogen and carbon atoms of the ring, while the imine group could theoretically be subject to reduction. However, without experimental validation, the products, requisite reagents, and reaction conditions for such transformations are unknown.
Acid-Base Properties and Salt Form Stability
The hydrochloride salt form of 1,3-Oxazinan-2-imine indicates its basic nature, attributable to the imine and amine functionalities. Understanding its acid-base properties and the stability of its salt is crucial for its handling, formulation, and potential applications.
Protonation Equilibria and pKa Determination
The pKa value of this compound, a critical parameter for understanding its protonation state at different pH values, has not been reported in the scientific literature. The imine group is expected to be the primary site of protonation.
Table 1: Theoretical Protonation Sites of 1,3-Oxazinan-2-imine
| Functional Group | Potential for Protonation | Notes |
| Imine Nitrogen | High | Expected to be the most basic site. |
| Ring Nitrogen | Moderate | Lone pair availability is influenced by the adjacent imine group. |
| Ring Oxygen | Low | Generally not basic. |
This table is based on general chemical principles, as no experimental pKa data for this compound has been found.
Stability Profiles of the Hydrochloride Salt
Detailed stability profiles of this compound under various conditions such as temperature, humidity, and light are not publicly available. Such studies are essential to determine the shelf-life and appropriate storage conditions for the compound. In the absence of this data, it is recommended that the compound be stored in a cool, dry, and dark environment to minimize potential degradation.
Mechanistic Investigations in 1,3 Oxazinan 2 Imine Chemistry
Reaction Mechanism Elucidation for Synthetic Pathways
The synthesis of 1,3-oxazinan-2-imine hydrochloride typically involves the intramolecular cyclization of a linear precursor, such as a derivative of 3-aminopropanol. Understanding the stepwise process of this transformation is crucial for controlling reaction outcomes and improving yields.
Identification of Key Intermediates
The formation of the 1,3-oxazinan-2-imine ring system from a suitable acyclic precursor, such as the reaction of 3-aminopropanol with a cyanating agent like cyanogen (B1215507) bromide, proceeds through several key intermediates. Initially, the amino group of 3-aminopropanol attacks the electrophilic carbon of the cyanating agent. This is followed by an intramolecular cyclization.
A plausible reaction pathway involves the following steps:
Formation of an O- or N-cyano intermediate: The reaction can initiate through the attack of either the hydroxyl or the amino group of 3-aminopropanol on the cyanating agent.
Proton Transfer and Elimination: Subsequent proton transfers and the elimination of a leaving group (e.g., a bromide ion in the case of cyanogen bromide) lead to the formation of the exocyclic imine and the stable six-membered ring. The final product is then protonated by the acid generated in the reaction or added to the medium, yielding the hydrochloride salt.
Spectroscopic techniques, such as in-situ NMR and FT-IR, can be employed to detect and characterize these transient species. For instance, the disappearance of the nitrile stretch in the IR spectrum and the appearance of new signals in the NMR spectrum corresponding to the cyclic structure can provide evidence for the progression of the reaction through these intermediates.
Transition State Analysis and Energy Barriers
Computational chemistry plays a pivotal role in elucidating the energetic landscape of a reaction, including the structures and energies of transition states. For the intramolecular cyclization leading to 1,3-oxazinan-2-imine, density functional theory (DFT) calculations can be used to model the reaction pathway.
The transition state for the ring-closing step would likely feature a partially formed C-N or C-O bond and a distorted geometry of the reacting functional groups. The energy barrier for this step is a critical factor determining the reaction rate. Computational models can predict these barriers, providing insights into the feasibility of the reaction under different conditions.
| Reaction Step | Calculated Activation Energy (kJ/mol) - Representative Data |
| Intramolecular nucleophilic attack on cyano group | 50 - 80 |
| Proton transfer steps | 10 - 30 |
| Elimination of leaving group | 20 - 40 |
Note: The values in this table are representative and can vary significantly based on the specific reactants, solvent, and level of theory used in the calculation. These values are based on analogous systems in the absence of specific data for this compound.
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking and bond-forming events in the rate-determining step. In the synthesis of 1,3-oxazinan-2-imine, isotopic labeling of the reactants can provide valuable mechanistic information.
For example, a primary kinetic isotope effect would be expected if a C-H or N-H bond is broken in the rate-determining step. By replacing a hydrogen atom with deuterium (B1214612) at a specific position, a change in the reaction rate can be measured. A significant kH/kD value (typically > 2) would indicate that the corresponding bond is being cleaved in the transition state of the rate-limiting step.
| Isotopic Substitution | Expected KIE (k_light/k_heavy) | Mechanistic Implication |
| Deuteration of the amino group (ND2) | > 1 (Primary) | Proton transfer from nitrogen is involved in the rate-determining step. |
| Deuteration of the carbon backbone | ~ 1 (Secondary) | No C-H bond cleavage in the rate-determining step. Small secondary effects can provide information about changes in hybridization. |
Note: This table presents expected outcomes based on general principles of KIE studies in the absence of specific experimental data for this compound.
Mechanistic Aspects of Reactivity and Transformation
The reactivity of this compound is influenced by several factors, including the presence of catalysts and the nature of the solvent.
Role of Catalysts in Reaction Mechanisms
The synthesis of 1,3-oxazinan-2-imine can be catalyzed by both acids and bases.
Acid Catalysis: In the presence of an acid, the cyanating agent can be activated by protonation, making it more electrophilic and susceptible to nucleophilic attack. The acid can also facilitate the departure of the leaving group in the final steps of the reaction. The hydrochloride salt itself can act as a catalyst in certain reactions.
Base Catalysis: A base can deprotonate the nucleophilic groups (amine or alcohol), increasing their nucleophilicity and accelerating the initial attack on the electrophile. However, in the synthesis of the hydrochloride salt, strongly basic conditions are generally avoided to prevent deprotonation of the final product.
Metal catalysts, such as those based on palladium or rhodium, have been used in the synthesis of related cyclic guanidines and amidines. acs.orgacs.org These catalysts can operate through various mechanisms, including oxidative addition, migratory insertion, and reductive elimination, to facilitate the formation of the heterocyclic ring. While not commonly reported for 1,3-oxazinan-2-imine itself, the exploration of such catalytic systems could open new, more efficient synthetic routes.
Solvent Effects on Reaction Pathways
The choice of solvent can have a profound impact on the reaction rate and mechanism. Polar protic solvents, such as alcohols, can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating the reaction. Polar aprotic solvents, like DMF or DMSO, can also influence reaction rates by solvating cations.
The equilibrium between the open-chain precursor and the cyclic product can also be influenced by the solvent. In some cases, a less polar solvent may favor the cyclized product by reducing the solubility of the more polar starting materials. The stability of the final hydrochloride salt is also dependent on the solvent, with polar solvents generally favoring its formation and stability. nih.gov
Stereochemical Control and Conformational Analysis Mechanisms
The stereochemical and conformational properties of the 1,3-oxazinane (B78680) ring are fundamental to understanding the reactivity and biological interactions of its derivatives. In the case of this compound, the six-membered heterocyclic core, containing both an oxygen and a nitrogen atom, introduces a complex interplay of steric and stereoelectronic effects that dictate its three-dimensional structure.
Conformational Dynamics of the Oxazinane Ring
The 1,3-oxazinane ring, like cyclohexane, is not planar and adopts a variety of conformations to relieve ring strain. The most stable and well-studied of these are the chair conformations. However, due to the presence of two different heteroatoms (oxygen at position 1 and nitrogen at position 3), the ring is asymmetric, leading to distinct conformational possibilities and energy barriers to interconversion.
Computational studies, such as those using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, have been instrumental in mapping the potential energy surface of substituted 1,3-oxazinanes. researchgate.net The chair conformation is generally the global minimum on the potential energy surface. For a simple derivative like 3-methyltetrahydro-1,3-oxazine, two chair conformers (one with the methyl group axial, one with it equatorial) are the main minima. researchgate.net
Interconversion between these chair forms does not occur through a simple ring flip as in cyclohexane. Instead, it proceeds through several independent pathways involving higher-energy flexible (twist) forms. researchgate.net For the related 1,3-oxathiane (B1222684) system, at least six twist forms have been identified as intermediates in the chair-to-chair interconversion. researchgate.netscispace.com These pathways involve transition states that resemble various boat and semi-chair conformations. researchgate.netresearchgate.net The presence of the nitrogen atom at position 3 introduces an additional mode of inversion: pyramidal inversion at the nitrogen atom, which can provide a lower energy pathway for interconversion between chair forms compared to the ring inversion itself. researchgate.net
The conformational flexibility of the 1,3-oxazinane ring is greater than that of 1,3-dioxane, a consequence of the different bond lengths and angles associated with the C-N bond versus the C-O bond. researchgate.net This increased flexibility allows the molecule to more readily adopt various twist and boat conformations.
Table 1: Conformational Isomerization Pathways for 1,3-Heterocycles
| Parent Ring System | Primary Conformation | Interconversion Intermediates | Key Transition States | Reference |
|---|---|---|---|---|
| 1,3-Oxazinane | Chair | Twist Forms (e.g., 1,4-T, 2,5-T, 3,6-T) | Boat and Semi-chair | researchgate.net |
| 1,3-Oxathiane | Chair | Enantiomeric pairs of Twist Forms | Symmetric and Asymmetric Boat, Semi-chair | researchgate.netscispace.com |
| 1,3-Dioxane | Chair | Twist Forms | Boat | researchgate.net |
For this compound, the protonated imino group at C2 introduces significant electronic and steric factors. The C2 position is adjacent to both the ring oxygen and nitrogen. The presence of the exocyclic double bond and the positive charge on the iminium nitrogen will influence the ring's geometry, potentially flattening the chair conformation slightly in the vicinity of the C2 atom.
Anomeric Effects and Their Influence on Stereochemistry
The anomeric effect is a critical stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at a carbon adjacent to another heteroatom within a saturated ring to favor the axial orientation, contrary to what would be predicted based on steric hindrance alone. wikipedia.org This effect, first observed in carbohydrate chemistry, is a dominant factor in the stereochemistry of 1,3-oxazinanes. wikipedia.orgscripps.edu
The anomeric effect is generally explained by two main theories:
Hyperconjugation: This widely accepted model proposes a stabilizing interaction between a lone pair of electrons on one heteroatom (the endocyclic one) and the antibonding (σ) orbital of the bond to the substituent on the adjacent anomeric carbon. rsc.orgdypvp.edu.in For this overlap to be maximal, the orbitals must be anti-periplanar, a geometry that is achieved when the substituent is in the axial position. rsc.org This donation of electron density from the lone pair orbital (n) to the σ orbital (n → σ*) shortens the endocyclic C-O or C-N bond and lengthens the exocyclic C-substituent bond. rsc.org
Dipole Minimization: This explanation posits that in the equatorial conformation, the dipoles associated with the ring heteroatom and the exocyclic substituent are partially aligned, leading to electrostatic repulsion. wikipedia.orgdypvp.edu.in In the axial conformation, these dipoles are more opposed, resulting in a lower energy, more stable state. dypvp.edu.in
In the 1,3-oxazinane ring system, anomeric effects can arise from interactions involving both the ring oxygen and nitrogen. Computational studies on substituted 1,2-oxazinane (B1295428) rings have shown that the balance between steric effects and hyperconjugative interactions tunes the conformational preferences. rsc.org For a substituent at a carbon adjacent to the ring oxygen, there is a stabilizing hyperconjugative interaction between the oxygen lone pair (n_O) and the antibonding orbital of the C-substituent bond (σ_C-X). Similarly, for a substituent adjacent to the ring nitrogen, an n_N → σ_C-X interaction can occur. The magnitude of the anomeric effect is influenced by the electronegativity of the substituent; more electronegative groups are better electron acceptors, leading to a stronger axial preference. scripps.edursc.org
For this compound, the anomeric carbon is C2, situated between the ring oxygen and nitrogen. The iminium group (-C=NH2+) is highly electron-withdrawing. The stereoelectronic environment is complex, involving potential hyperconjugation from both the oxygen lone pair (n_O → σ_C2-N3) and the nitrogen lone pair (n_N → σ_C2-O1). The protonation of the imine nitrogen further enhances the electron-withdrawing nature of the C2-N3 bond, likely strengthening any anomeric stabilization involving this bond as the acceptor. The precise conformational preference will be a result of the interplay between these powerful stereoelectronic effects and the steric demands of the substituents on the ring.
Table 2: Key Stereoelectronic Interactions in Heterocycles
| Effect | Description | Structural Consequence | Governing Factors | Reference |
|---|---|---|---|---|
| Anomeric Effect | Preference for axial orientation of electronegative substituents adjacent to a heteroatom. | Stabilization of the axial conformer. | Hyperconjugation (n → σ), Dipole Minimization. | wikipedia.orgdypvp.edu.in |
| Hyperconjugation | Delocalization of electrons from a filled orbital (e.g., lone pair) to an adjacent unfilled or partially filled orbital (e.g., σ). | Shortening of the donor-atom bond, lengthening of the acceptor-atom bond. | Orbital alignment (anti-periplanar), electronegativity of substituent. | rsc.orgrsc.org |
| Steric Hindrance | Repulsive interactions that arise when atoms are forced closer together than their van der Waals radii allow. | Destabilization of conformers with bulky groups in close proximity (e.g., 1,3-diaxial interactions). | Size of substituent groups. | rsc.org |
Computational and Theoretical Studies of 1,3 Oxazinan 2 Imine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energetics of molecules. These calculations can predict molecular geometries, reaction pathways, and various spectroscopic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for systems of moderate size. In the context of 1,3-Oxazinan-2-imine hydrochloride, DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the effects of protonation on the electronic properties.
The protonation of the imine nitrogen in the 1,3-oxazinan-2-imine ring system is a key feature influencing its electronic structure. DFT studies on analogous cyclic guanidine (B92328) systems have shown that protonation significantly alters the electron distribution within the molecule. irb.hrnih.gov For this compound, the positive charge is expected to be delocalized across the N-C-N fragment of the guanidine-like moiety, enhancing its stability. This charge delocalization can be quantified by calculating atomic charges using various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM).
The electronic properties of the neutral and protonated forms of similar cyclic imines have been investigated using DFT. worldscientific.com These studies reveal changes in dipole moment, polarizability, and other electronic descriptors upon protonation. For this compound, an increase in the dipole moment is anticipated due to the introduction of a formal charge.
Table 1: Calculated Electronic Properties of a Model Protonated Cyclic Imine System (Illustrative)
| Property | Value |
|---|---|
| Dipole Moment (Debye) | 5.8 D |
| Polarizability (a.u.) | 85.3 |
| Mulliken Charge on N1 | -0.45 e |
| Mulliken Charge on C2 | +0.38 e |
| Mulliken Charge on N3 | -0.42 e |
Note: This table is illustrative and based on general findings for similar protonated cyclic imine systems. Specific values for this compound would require dedicated DFT calculations.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous framework for calculating molecular properties from first principles, without empirical parameters. Geometrical optimization is a fundamental application of these methods, allowing for the determination of the most stable three-dimensional arrangement of atoms in a molecule.
For this compound, ab initio calculations can predict bond lengths, bond angles, and dihedral angles of the ground state geometry. pleiades.online The 1,3-oxazinane (B78680) ring is known to adopt various conformations, and these calculations can determine the relative energies of these conformers. researchgate.net The protonation at the exocyclic imine nitrogen will influence the geometry of the ring, potentially altering the preferred conformation compared to the neutral base.
Energetic calculations can provide insights into the stability of the molecule and the barriers to conformational changes. For instance, the energy difference between the chair and boat conformations of the 1,3-oxazinane ring can be calculated, as well as the transition state energies for their interconversion. researchgate.net
Table 2: Illustrative Optimized Geometrical Parameters for a Protonated 1,3-Oxazinane Ring Fragment
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C2-N1 Bond Length | 1.35 Å |
| C2-N3 Bond Length | 1.36 Å |
| C4-O5 Bond Length | 1.43 Å |
| N1-C2-N3 Angle | 122.5° |
| C4-O5-C6 Dihedral Angle | -58.7° (gauche) |
Note: These values are illustrative and based on typical geometries of similar protonated heterocyclic systems. Precise values for this compound require specific calculations.
Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.
For this compound, the HOMO is expected to be localized primarily on the oxygen and nitrogen atoms, indicating these as potential sites for nucleophilic attack. The LUMO, on the other hand, would likely be distributed over the N-C-N fragment, suggesting this region's susceptibility to attack by electron-rich species. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. bham.ac.uk
Protonation is known to lower the energies of both the HOMO and LUMO. researchgate.net This would make the protonated form, this compound, a better electron acceptor (more electrophilic) and a poorer electron donor (less nucleophilic) compared to its neutral counterpart.
Table 3: Representative Frontier Molecular Orbital Energies for a Protonated Cyclic Imine
| Orbital | Energy (eV) |
|---|---|
| HOMO | -8.2 eV |
| LUMO | -1.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
Note: This table presents typical values for analogous systems. The exact energies for this compound would need to be determined through specific quantum chemical calculations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore conformational changes, solvent effects, and other dynamic processes.
The 1,3-oxazinane ring in this compound is not rigid and can adopt several conformations, such as chair, boat, and twist-boat forms. researchgate.netresearchgate.net MD simulations are well-suited to explore the conformational landscape of this molecule, identifying the most populated conformations and the pathways for interconversion between them.
Studies on related six-membered heterocyclic rings have shown that the chair conformation is often the most stable. researchgate.net However, the presence of substituents and the nature of the heteroatoms can influence the relative stabilities of different conformers. MD simulations can reveal the flexibility of the ring and the timescales of conformational transitions.
The behavior of a molecule, particularly a charged species like this compound, is significantly influenced by its environment, especially in a solvent like water. MD simulations explicitly including solvent molecules can provide a detailed picture of solute-solvent interactions. chemrxiv.orgnih.gov
These simulations can reveal the structure of the hydration shell around the molecule, showing how water molecules orient themselves to solvate the charged guanidinium (B1211019) group and the polar ether linkage. The dynamics of these water molecules can also be analyzed, providing insights into their mobility and exchange rates with the bulk solvent. nitech.ac.jpnih.gov The presence of the chloride counter-ion and its interaction with the protonated imine in solution can also be investigated through MD simulations. The simulations can help in understanding how solvent screening affects the interaction between the cation and anion.
Structure-Reactivity Relationship Prediction
Computational chemistry provides powerful tools to predict the reactivity of molecules based on their electronic structure. For this compound, these methods can elucidate how the interplay of the oxazinane ring, the imine group, and the hydrochloride salt form influences its chemical behavior.
The reactivity of this compound is largely dictated by the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). Computational models, such as those based on Density Functional Theory (DFT), can predict sites susceptible to nucleophilic or electrophilic attack.
In the case of this compound, the protonation of the imine nitrogen significantly lowers the LUMO energy, making the imine carbon highly electrophilic and susceptible to attack by nucleophiles. The selectivity of such reactions can be assessed by comparing the activation energies for attack at different potential sites. For instance, a nucleophile could theoretically attack the imine carbon (C2), or other carbon atoms in the ring. Computational studies on analogous cyclic imines have shown that the imine carbon is the most favored site for nucleophilic addition.
To illustrate, a hypothetical computational assessment of the reaction selectivity with a generic nucleophile (Nu⁻) is presented in Table 1. The data, while illustrative, is based on trends observed in computational studies of similar cyclic imine systems.
Table 1: Calculated Activation Energies for Nucleophilic Attack on this compound
| Site of Nucleophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| Imine Carbon (C2) | 12.5 | Addition at C2 |
| Ring Carbon (C4) | 25.8 | Minor or no product |
Note: The values presented are hypothetical and intended for illustrative purposes based on general principles of reactivity for similar compounds.
Computational methods are invaluable for predicting spectroscopic data, which can aid in the characterization of novel compounds. Techniques like DFT and time-dependent DFT (TD-DFT) can predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.
For this compound, the predicted ¹³C NMR spectrum would show a significant downfield shift for the imine carbon (C2) due to its electrophilicity, a feature that is enhanced by protonation. Similarly, the ¹H NMR spectrum would be characterized by specific chemical shifts for the protons on the oxazinane ring, influenced by their stereochemical environment.
Predicted IR frequencies can highlight key functional groups. A strong absorption band corresponding to the C=N stretching vibration of the protonated imine is expected, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations of the hydrochloride salt would also be prominent.
Table 2: Predicted Spectroscopic Parameters for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Chemical Shift of Imine Carbon (C2) | ~175 ppm |
| ¹H NMR | Chemical Shift of Imino Proton (N-H) | ~9-10 ppm |
| IR Spectroscopy | C=N Stretching Frequency | ~1680 cm⁻¹ |
Note: These are predicted values based on computational models and data from related structures. Actual experimental values may vary.
Reaction Pathway Modeling and Energy Profile Elucidation
Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Computational modeling allows for the detailed exploration of reaction pathways, including the identification of transient species like transition states and intermediates.
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Locating the transition state structure on a potential energy surface is a key goal of computational reaction modeling. github.io For reactions involving this compound, such as its hydrolysis or reaction with nucleophiles, computational methods can be used to find the geometry and energy of the relevant transition states. e3s-conferences.orgarxiv.org
Transition state theory posits that the rate of a reaction is dependent on the concentration of the transition state species. libretexts.org By calculating the energy barrier (the difference in energy between the reactants and the transition state), the rate constant of a reaction can be estimated. For example, the hydrolysis of the imine would likely proceed through a transition state where a water molecule is attacking the imine carbon. The geometry of this transition state would reveal the concerted or stepwise nature of the bond-forming and bond-breaking processes.
A reaction coordinate is a parameter that represents the progress of a reaction from reactants to products. By systematically changing the geometry along the reaction coordinate and calculating the energy at each point, a reaction energy profile can be constructed. This profile visually represents the energy changes throughout the reaction, including the energies of reactants, products, intermediates, and transition states.
For the nucleophilic addition to this compound, the reaction coordinate could be defined as the distance between the incoming nucleophile and the imine carbon. A typical reaction energy profile would show an initial increase in energy to reach the transition state, followed by a decrease in energy to form the product.
Table 3: Illustrative Energy Profile for the Reaction of this compound with a Nucleophile
| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) |
|---|---|---|
| A | Reactants (this compound + Nu⁻) | 0 |
| B | Transition State | +12.5 |
Note: This table represents a simplified, hypothetical energy profile for an exothermic reaction.
Advanced Analytical Characterization Techniques for 1,3 Oxazinan 2 Imine Hydrochloride
Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of 1,3-Oxazinan-2-imine hydrochloride. Each method provides unique and complementary information regarding the compound's electronic, vibrational, and nuclear environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Solid-State)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of distinct proton environments, their multiplicity (spin-spin coupling), and their chemical shifts, which are indicative of the local electronic environment. The hydrochloride form of the compound suggests the imine nitrogen is protonated, leading to a resonance for the N-H protons. The expected chemical shifts (δ) in a solvent like D₂O or DMSO-d₆ would be influenced by the electron-withdrawing nature of the adjacent oxygen and the positively charged iminium group.
Expected ¹H NMR Chemical Shifts:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H4 (CH₂) | ~4.3 - 4.5 | Triplet (t) |
| H5 (CH₂) | ~2.0 - 2.2 | Multiplet (m) |
| H6 (CH₂) | ~3.4 - 3.6 | Triplet (t) |
Note: These are predicted values and can vary based on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The most downfield signal is anticipated for the iminium carbon (C2) due to its direct attachment to two nitrogen atoms and its positive charge.
Expected ¹³C NMR Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C2 (Iminium) | ~155 - 165 |
| C4 (O-CH₂) | ~65 - 75 |
| C5 (CH₂) | ~20 - 30 |
Note: These are predicted values based on analogous structures.
Solid-State NMR (ssNMR): In the absence of a single crystal, solid-state NMR could provide valuable information about the compound in its solid form. It can distinguish between different polymorphs and provide insights into the local environment and packing of the molecules in the crystal lattice.
Mass Spectrometry (High-Resolution Mass Spectrometry and Fragmentation Analysis)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS would provide a highly accurate mass measurement of the molecular ion. For 1,3-Oxazinan-2-imine, the expected ion would be the protonated molecule [C₄H₈N₂O + H]⁺. The measured mass would be used to confirm the elemental formula (C₄H₉N₂O⁺) with high precision.
Expected HRMS Data:
| Ion | Calculated m/z |
|---|
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) would involve isolating the parent ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern provides structural information. Expected fragmentation pathways for the [C₄H₉N₂O]⁺ ion would involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or ethene (C₂H₄), helping to piece together the structure of the heterocyclic ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of monochromatic light (Raman).
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the various bond vibrations. Key expected peaks include N-H stretching vibrations for the iminium and amine groups, C=N stretching of the iminium group, and C-O and C-N stretching vibrations of the oxazinane ring.
Characteristic IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3100 - 3300 | Broad, strong (Iminium) |
| C-H Stretch | 2850 - 3000 | Aliphatic CH₂ |
| C=N Stretch | 1650 - 1690 | Iminium group |
| N-H Bend | 1550 - 1650 | Amine/Iminium |
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=N stretch is typically a strong band in the Raman spectrum. The symmetric vibrations of the aliphatic ring system would also be observable. Since water is a weak Raman scatterer, this technique can be advantageous for samples in aqueous solutions.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, which lacks extensive conjugation, significant absorption is not expected in the visible region. The primary absorption would likely be in the UV region, corresponding to n → π* and π → π* transitions of the iminium (C=N) chromophore. The position of the absorption maximum (λ_max) would be sensitive to the solvent environment.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.
Single Crystal X-ray Diffraction
Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, from which a detailed molecular structure can be constructed.
Key Information from X-ray Crystallography:
Confirmation of Connectivity: Unambiguously confirms the atomic connections and the six-membered ring structure.
Protonation Site: Would definitively show that protonation occurs on the imine nitrogen, as expected.
Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles. The C=N double bond of the iminium group would be expected to be shorter than a C-N single bond.
Conformation: Determines the preferred conformation of the oxazinane ring (e.g., chair, boat).
Intermolecular Interactions: Reveals the crystal packing arrangement, including details of the hydrogen bonding network involving the N-H protons and the chloride counter-ion. This information is crucial for understanding the solid-state properties of the compound.
Powder X-ray Diffraction Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline solids. It provides unique "fingerprints" of a compound's solid-state structure, enabling the identification of crystal form, the assessment of polymorphism, and the determination of phase purity.
In the analysis of this compound, a powdered sample would be irradiated with a monochromatic X-ray beam. As the sample is rotated, the X-rays are diffracted by the crystalline lattice planes, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram is a plot of intensity versus 2θ, where the peak positions are indicative of the unit cell dimensions and the peak intensities are related to the arrangement of atoms within the unit cell.
A typical PXRD analysis would reveal the crystalline nature of the this compound sample. The presence of sharp, well-defined peaks would confirm its crystallinity, while a broad, diffuse halo would indicate the presence of amorphous content. Furthermore, the unique pattern of peaks serves as a definitive identifier for a specific crystalline form. Should the compound exhibit polymorphism—the ability to exist in multiple crystalline forms—each polymorph would produce a distinct PXRD pattern. This is of paramount importance in pharmaceutical development, as different polymorphs can exhibit varying solubility, stability, and bioavailability.
Illustrative PXRD Peak Data for a Crystalline Form of this compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.08 | 85 |
| 18.8 | 4.72 | 100 |
| 21.3 | 4.17 | 60 |
| 25.1 | 3.55 | 75 |
| 28.9 | 3.09 | 50 |
| Note: This data is illustrative and intended to represent a potential PXRD pattern. |
Chromatographic and Separation Methodologies
Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating complex mixtures. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be employed for comprehensive purity profiling.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess
HPLC is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds like this compound. A standard HPLC method for purity assessment would involve dissolving the sample in a suitable solvent and injecting it into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation of the compound from its impurities is achieved based on their differential partitioning between the stationary and mobile phases. A detector, typically a UV-Vis detector, measures the absorbance of the eluting components, producing a chromatogram.
The purity of the this compound sample would be determined by the area percentage of its corresponding peak in the chromatogram. Any additional peaks would indicate the presence of impurities, which could be starting materials, byproducts, or degradation products.
Furthermore, if the synthesis of this compound could potentially result in a chiral center, leading to the formation of enantiomers, chiral HPLC would be essential for determining the enantiomeric excess (e.e.). This specialized HPLC technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The relative peak areas of the two enantiomers in the resulting chromatogram are used to calculate the enantiomeric excess, a critical parameter for stereospecific drugs.
Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Note: This data is illustrative and intended to represent a potential HPLC method. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis
While HPLC is suitable for non-volatile compounds, GC-MS is the preferred method for the analysis of volatile and semi-volatile byproducts that may be present in the this compound sample. In GC-MS, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas sweeps the vaporized components through the column, where they are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information and enabling definitive identification.
This technique is particularly useful for detecting and identifying residual solvents from the synthesis and purification process, as well as any low molecular weight, volatile byproducts. The high sensitivity and specificity of GC-MS make it a powerful tool for ensuring the absence of potentially harmful volatile impurities.
Other Advanced Characterization Methodologies
In addition to diffraction and chromatographic techniques, a suite of other advanced analytical methods is crucial for a complete characterization of this compound.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For this compound (C₄H₉ClN₂O), this analysis provides experimental verification of its elemental composition, which is then compared to the theoretical values calculated from its molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the purity and correct stoichiometric composition of the synthesized compound.
Illustrative Elemental Analysis Data
| Element | Theoretical % | Experimental % |
| Carbon (C) | 35.17 | 35.21 |
| Hydrogen (H) | 6.64 | 6.68 |
| Nitrogen (N) | 20.51 | 20.45 |
| Chlorine (Cl) | 25.96 | 25.89 |
| Oxygen (O) | 11.71 | 11.77 |
| Note: This data is illustrative and intended to represent potential elemental analysis results. |
Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Thermal Stability and Phase Transitions
Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, a TGA thermogram would reveal its thermal stability and decomposition profile. The onset temperature of mass loss would indicate the temperature at which the compound begins to decompose. The analysis can also quantify the amount of residual solvent or water present in the sample.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can identify phase transitions such as melting, crystallization, and glass transitions. For this compound, the DSC would show an endothermic peak corresponding to its melting point. The presence of multiple thermal events could also indicate the presence of different polymorphs or impurities.
Illustrative Thermal Analysis Data
| Technique | Observation | Temperature (°C) |
| TGA | Onset of Decomposition | ~210 |
| DSC | Melting Point (Endotherm) | 185 - 190 |
| Note: This data is illustrative and intended to represent potential thermal analysis results. |
Future Research Directions and Challenges in 1,3 Oxazinan 2 Imine Hydrochloride Chemistry
Development of Novel and Economically Viable Synthetic Routes
While classical synthetic methods for cyclic guanidines exist, the development of more efficient, sustainable, and economically viable routes is a paramount challenge. Future efforts will likely focus on modern synthetic technologies that offer advantages in terms of safety, scalability, and environmental impact.
Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for seamless scale-up. The application of flow chemistry to the synthesis of 1,3-oxazinan-2-imine hydrochloride could involve the generation of key intermediates, such as protected 1,3-aminoalcohols or isothioureas, in a continuous stream, followed by a cyclization step in a subsequent reactor. This approach could minimize the handling of potentially hazardous reagents and allow for the rapid optimization of reaction conditions.
Potential advantages of a continuous flow approach:
| Feature | Benefit |
|---|---|
| Precise Temperature Control | Minimization of side reactions and improved product selectivity. |
| Rapid Mixing | Enhanced reaction rates and yields. |
| Safe Handling of Reagents | Use of smaller reactor volumes reduces the risk associated with exothermic reactions or toxic reagents. |
| Automated Scale-up | Straightforward transition from laboratory-scale synthesis to pilot or industrial production. |
Electrochemical synthesis is emerging as a powerful and green tool in organic chemistry, often avoiding the need for harsh chemical oxidants or reductants. The synthesis of this compound could potentially benefit from electrochemical methods, for instance, in the reductive cyclization of a suitably designed precursor. This strategy could offer a high degree of functional group tolerance and proceed under mild conditions. nih.gov Challenges in this area include the identification of suitable electrode materials and reaction conditions to achieve high selectivity and efficiency for the desired cyclization over competing electrochemical processes.
Exploration of Unprecedented Reactivity Modes and Transformations
The this compound scaffold possesses multiple reactive sites, including the cyclic guanidine (B92328) unit and the C-H bonds of the oxazinane ring. Future research is expected to uncover novel reactivity patterns and leverage them for the synthesis of complex molecular architectures. The functionalization of the 1,3-oxazinane (B78680) ring at various positions could lead to a diverse range of derivatives with unique properties. researchgate.netnih.gov For example, regio- and stereoselective C-H functionalization reactions could provide access to previously inaccessible substituted oxazinanes. researchgate.netnih.gov Furthermore, the cyclic guanidine moiety can act as a versatile synthon, participating in various cycloaddition and condensation reactions.
Design and Synthesis of Advanced Functional Materials Integrating Oxazinane Scaffolds
The 1,3-oxazinane ring is a privileged scaffold in medicinal chemistry, and its incorporation into larger molecular frameworks could lead to the development of advanced functional materials. researchgate.net Compounds containing the 1,3-oxazine moiety have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netijrpr.comderpharmachemica.com Future research will likely focus on the design and synthesis of novel polymers, and supramolecular assemblies where the 1,3-oxazinan-2-imine unit plays a key role in defining the material's properties. The ability of the guanidinium (B1211019) group to form strong hydrogen bonds and interact with anions makes it an attractive component for the construction of receptors and sensors.
Potential Applications of Functional Materials:
| Material Type | Potential Application |
|---|---|
| Polymers | Drug delivery systems, biodegradable plastics. |
| Supramolecular Assemblies | Anion recognition, catalysis, and transport. |
| Bioactive Conjugates | Targeted therapeutics with enhanced cell permeability. |
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and optimization of new molecules and reactions. nih.govnih.govresearchgate.net In the context of this compound, AI and ML can be employed in several ways:
Predictive Modeling: Machine learning models can be trained on existing data to predict the properties and biological activities of novel 1,3-oxazinane derivatives, thereby guiding synthetic efforts towards compounds with desired characteristics. researchgate.net
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to complex target molecules containing the oxazinane scaffold, potentially uncovering non-intuitive reaction pathways. jrfglobal.com
Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of this compound and its analogues, leading to higher yields and purities.
The primary challenge in this domain is the availability of large, high-quality datasets needed to train accurate and reliable machine learning models.
Bridging Fundamental Research with Applied Chemistry and Interdisciplinary Fields
A significant future direction lies in translating the fundamental knowledge of this compound chemistry into practical applications across various scientific disciplines. The inherent biological potential of cyclic guanidines and 1,3-oxazine derivatives suggests promising avenues in medicinal chemistry and drug discovery. researchgate.netijrpr.comnih.gov Collaborative efforts between synthetic chemists, biologists, and material scientists will be crucial to fully exploit the potential of this compound class. This includes investigating its mechanism of action in biological systems, its utility as a catalyst in organic reactions, and its performance as a building block in materials science.
Q & A
Basic Research Question
-
Methodological Answer :
Key techniques include:- HPLC with UV detection for quantifying impurities (e.g., residual solvents or byproducts) .
- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm structural integrity and stereochemistry. Use deuterated solvents (e.g., DMSO-d6) for solubility and spectral clarity.
- Mass spectrometry (ESI-MS or HRMS) to validate molecular weight and fragmentation patterns.
- Elemental analysis to verify stoichiometry of C, H, N, and Cl.
- Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability.
Data Table :
Technique Purpose Key Parameters HPLC Purity assessment Column: C18, Mobile phase: MeCN/H2O (0.1% TFA), Flow: 1 mL/min ¹H NMR Structural confirmation Solvent: DMSO-d6, Frequency: 400 MHz HRMS Molecular ion verification Ionization: ESI+, Resolution: 30,000
How can researchers optimize the synthesis of this compound to minimize side reactions?
Basic Research Question
- Methodological Answer :
- Reaction Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in cyclization steps. Avoid protic solvents to prevent hydrolysis of the imine group .
- Temperature Control : Use a gradient approach (e.g., 0°C for imine formation, 80°C for ring closure) to suppress intermediates like Schiff bases.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate ring formation.
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for 1,3-Oxazinan-2-imine derivatives?
Advanced Research Question
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to simulate NMR spectra at the B3LYP/6-31G(d) level. Compare with experimental data to identify discrepancies in tautomerism or solvation effects .
- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations (e.g., using AMBER) to model ring puckering or hydrogen bonding.
- Experimental Validation : Synthesize isotopically labeled analogs (e.g., ¹⁵N) to confirm nitrogen environments.
- Collaborative Analysis : Cross-reference data with crystallography (if single crystals are obtainable) to resolve ambiguities .
How should stability studies for this compound be designed under varying storage conditions?
Basic Research Question
- Methodological Answer :
- Forced Degradation : Expose the compound to stress conditions:
- Heat : 40–80°C for 48 hours.
- Humidity : 75% RH for 1 week.
- Light : UV-A/UV-B exposure per ICH Q1B guidelines.
What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?
Advanced Research Question
- Methodological Answer :
- In Vivo Models : Use Sprague-Dawley rats or C57BL/6 mice for bioavailability studies. Administer via oral gavage or IV bolus.
- Key Metrics :
- Cmax (peak plasma concentration) and Tmax (time to peak).
- AUC₀–∞ (area under the curve) for exposure assessment.
- Half-life (t½) to determine dosing frequency.
How can researchers address low yields in the catalytic hydrogenation of intermediates during 1,3-Oxazinan-2-imine synthesis?
Advanced Research Question
- Methodological Answer :
- Catalyst Optimization : Screen Pd/C, PtO₂, or Raney Ni under varying H₂ pressures (1–5 atm).
- Solvent Effects : Use methanol or ethanol to enhance hydrogen solubility; avoid THF due to peroxide risks.
- Additives : Introduce acidic (e.g., HCl) or basic (e.g., Et₃N) conditions to stabilize intermediates.
- In-situ Monitoring : Employ gas chromatography (GC) to detect H₂ uptake and reaction completion .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Basic Research Question
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., FLIPR) for kinases or proteases.
- Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins.
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .
How to mitigate batch-to-batch variability in the synthesis of this compound?
Advanced Research Question
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring via inline FTIR or Raman to adjust reaction parameters dynamically.
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to optimize temperature, catalyst loading, and solvent ratios .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like purity >98% and critical process parameters (CPPs) like stirring rate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
